N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide

Description

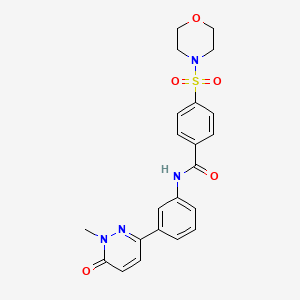

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide is a heterocyclic benzamide derivative featuring a pyridazinone core substituted with a methyl group at the N1 position and a phenyl ring at the C3 position. The benzamide moiety is further functionalized with a morpholinosulfonyl group at the para position, introducing both hydrogen-bonding and steric bulk. The morpholinosulfonyl group enhances solubility and may influence target binding through sulfonyl-mediated interactions.

Properties

IUPAC Name |

N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O5S/c1-25-21(27)10-9-20(24-25)17-3-2-4-18(15-17)23-22(28)16-5-7-19(8-6-16)32(29,30)26-11-13-31-14-12-26/h2-10,15H,11-14H2,1H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOGXCBSKXWOIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared below with analogs from the literature:

*Estimated based on formula; †SHELX is widely used for crystallographic refinement ; ‡Approximated from structural analogs.

Key Comparisons

Heterocyclic Core The pyridazinone core in the target compound has two adjacent nitrogen atoms, enabling distinct electronic and hydrogen-bonding properties compared to the single-nitrogen pyridinone in ’s compound . Pyridazinones are less common in drug discovery than pyridinones but offer unique conformational rigidity. In contrast, benzo[b][1,4]oxazin-3-one () contains an oxygen atom in the heterocycle, which may reduce metabolic stability compared to nitrogen-rich cores .

Substituent Effects The morpholinosulfonyl group in the target compound provides a polar sulfonyl moiety absent in ’s morpholine-carbonyl substituent. Sulfonyl groups often enhance solubility and participate in electrostatic interactions with biological targets. Alkoxy-phenyl substituents in ’s compounds increase lipophilicity, whereas the target’s morpholinosulfonyl group balances hydrophilicity and steric bulk.

Synthesis and Characterization

- The target compound’s synthesis likely involves amide coupling, analogous to ’s use of caesium carbonate and DMF for oxadiazole-benzamide derivatives .

- Characterization of similar compounds relies heavily on NMR and mass spectrometry (), while crystallographic data (e.g., ) depend on SHELX-based refinement .

Physicochemical and Pharmacological Implications

- The target’s pyridazinone-morpholinosulfonyl combination may improve metabolic stability over ’s alkoxy-substituted benzamides, which are prone to oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.